molecular formula C9H6BrNOS B2941196 4-(5-Bromo-1,3-thiazol-2-yl)phenol CAS No. 1163703-60-3

4-(5-Bromo-1,3-thiazol-2-yl)phenol

Cat. No.: B2941196
CAS No.: 1163703-60-3
M. Wt: 256.12
InChI Key: OTIWQHTZWDPATF-UHFFFAOYSA-N
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Description

4-(5-Bromo-1,3-thiazol-2-yl)phenol is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and a phenol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol typically involves the formation of the thiazole ring followed by bromination and subsequent phenol substitution. One common method includes the cyclization of appropriate α-haloketones with thiourea to form the thiazole ring. The bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Finally, the phenol group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromo-1,3-thiazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products:

Scientific Research Applications

Unfortunately, the specific compound "4-(5-Bromo-1,3-thiazol-2-yl)phenol" is not directly addressed in the provided search results. However, the search results do provide information on related compounds and the applications of thiazoles and brominated thiazoles in general, which can provide some context.

Thiazole Derivatives: General Applications
Thiazoles, as a class of compounds, have exhibited diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects . Certain 2-aminothiazoles have demonstrated antiprion activity in prion-infected neuroblastoma cell lines . Thiazoles are also used as chemotherapeutic agents .

Specific Examples of Thiazole Applications

  • Anticonvulsants Several thiazole-bearing molecules have shown anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity . Similarly, analogues 2 , 4b , and 5 have demonstrated strong anticonvulsant action .
  • Anticancer Agents Certain indole-linked thiazoles have exhibited anticancer potential and cell line selectivity . Compound 20 was particularly active against human glioblastoma U251 cells and human melanoma WM793 cells . Additionally, analogues 25a , 25b , and 26 have shown remarkable effectiveness against cancer cell lines .
  • Building Blocks for Synthesis Thiazoles can be synthesized from alkyl 2-thiocyanato phenylketones and are precursors for various substituted thiazoles .

Brominated Thiazoles

  • 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol This compound, which is structurally related, has a melting point between 167–169 °C .
  • 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one has been studied for cytotoxicity .
  • 5-bromo-2-(bromomethyl)thiazole can be found at chemical suppliers .

Mechanism of Action

The mechanism of action of 4-(5-Bromo-1,3-thiazol-2-yl)phenol in biological systems involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and phenol group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 4-(5-Bromo-1,3-thiazol-2-yl)phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for further study and application.

Biological Activity

4-(5-Bromo-1,3-thiazol-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and a phenolic group. The presence of the bromine atom is crucial as it enhances the compound's reactivity and biological interactions through halogen bonding, which is not possible with other substituents like chlorine or methyl groups.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The phenolic group participates in hydrogen bonding, enhancing binding affinity to biological targets.
  • Antimicrobial Activity : Investigated for its potential to inhibit bacterial and fungal growth by disrupting cellular processes .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against several pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound exhibits significant antimicrobial activity with MIC values comparable to standard antibiotics .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25
Candida albicans0.30
Escherichia coli0.20

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), showing IC50 values indicating potent antiproliferative effects.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.73Induces apoptosis and cell cycle arrest
MDA-MB-23112.15Inhibits VEGFR-2 signaling pathways

Case Studies

Several studies have demonstrated the efficacy of this compound:

  • Antitumor Activity : A study reported that the compound exhibited significant cytotoxicity against human glioblastoma cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
  • Molecular Docking Studies : Computational analysis has shown that the compound binds effectively to target proteins such as VEGFR2, enhancing its potential as an anticancer agent .

Comparative Analysis

When compared to structurally similar compounds such as 4-(5-Chloro-1,3-thiazol-2-yl)phenol and 4-(5-Methyl-1,3-thiazol-2-yl)phenol, this compound stands out due to its superior reactivity and biological activity attributed to the bromine substituent.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
4-(5-Chloro-1,3-thiazol-2-yl)phenolModerateModerate
4-(5-Methyl-1,3-thiazol-2-yl)phenolLowLow

Properties

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWQHTZWDPATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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